tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with a thioxo-dihydropyridine moiety and a tert-butyl ester group. This compound is of interest in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various chemical reactions involving starting materials such as piperidine derivatives and thioxo-dihydropyridines. While specific commercial sources for this exact compound may not be readily available, similar compounds can be sourced from chemical suppliers like Sigma-Aldrich and VWR .
tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate can be classified as:
The synthesis of tert-butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate typically involves the following methods:
The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product. Common solvents include dichloromethane or toluene under reflux conditions.
The molecular structure of tert-butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate consists of several key components:
The structural representation can be described using various notations:
CC(C)(C)OC(=O)N1CCCCC1C(=S)C2=CNC=N2This notation provides insight into the connectivity and arrangement of atoms within the molecule.
tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate can participate in several chemical reactions:
Reaction conditions such as pH, temperature, and catalyst choice are critical for optimizing yields and minimizing side reactions.
The mechanism by which tert-butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate exerts its effects likely involves interaction with biological targets such as enzymes or receptors. The thioxo group may enhance binding affinity due to its ability to form hydrogen bonds or coordinate with metal ions in active sites.
Studies on similar compounds suggest that modifications in the structure can lead to variations in biological activity, indicating that this compound may have potential therapeutic applications.
Key physical properties include:
Chemical properties include:
Relevant data for similar compounds suggest that these properties can influence their reactivity and application in synthetic chemistry.
tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate has potential applications in:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: